molecular formula C11H10F4O2 B14769611 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid

3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No.: B14769611
M. Wt: 250.19 g/mol
InChI Key: JJRKNTAWSRITDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound that features a trifluoromethyl group and a fluoro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated intermediates and subsequent functional group transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
  • 2-Fluoro-6-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both trifluoromethyl and fluoro groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-8(11(13,14)15)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,16,17)

InChI Key

JJRKNTAWSRITDF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1F)C(F)(F)F)C(=O)O

Origin of Product

United States

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